Compound Description: N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide is a precursor in the development of endothelin receptor antagonists. [] It was found that substitution at the ortho position of this compound led to the discovery of a novel series of endothelin-A (ETA) selective antagonists called biphenylsulfonamides. []
Relevance: This compound serves as the foundational structure for the development of N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-phenylcyclopropanecarboxamide. It shares the core sulfonamide moiety and the 3,4-dimethyl-5-isoxazolyl substituent with the target compound. Further modifications to this basic structure, particularly the addition of a biphenyl system, led to the development of more potent and selective endothelin receptor antagonists. [] [https://www.semanticscholar.org/paper/b26b522885a8053e0add4c7df6b3472ae9a47547]
Compound Description: N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide, also known as BMS-187308, is an orally active endothelin-A (ETA) selective antagonist. It exhibits good oral activity in inhibiting the pressor effect caused by an ET-1 infusion in rats. [] In conscious monkeys, intravenous administration of BMS-187308 attenuated pressor responses due to exogenous ET-1, indicating its in vivo efficacy in nonhuman primates. []
Relevance: BMS-187308 is a biphenylsulfonamide endothelin antagonist developed by modifying N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide. [] The key structural difference between BMS-187308 and N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-phenylcyclopropanecarboxamide lies in the replacement of the 2-phenylcyclopropanecarboxamide group in the target compound with a 2-methylpropyl substituent on the biphenyl ring. [] Both compounds share the sulfonamide moiety and the 3,4-dimethyl-5-isoxazolyl group, indicating their close structural relationship and common origin from the original lead compound. [] [https://www.semanticscholar.org/paper/b26b522885a8053e0add4c7df6b3472ae9a47547]
Compound Description: N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884) is a selective endothelin-A (ETA) receptor antagonist that has been investigated as a clinical development candidate. []
Relevance: BMS-193884 shares a strong structural resemblance to N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-phenylcyclopropanecarboxamide. Both compounds feature the 3,4-dimethyl-5-isoxazolyl sulfonamide core structure and a biphenyl system. The primary difference lies in the 4'-substituent on the biphenyl ring, where BMS-193884 bears a 2-oxazolyl group compared to the 2-phenylcyclopropanecarboxamide group in the target compound. [] This structural similarity suggests that both compounds belong to the same chemical class of biphenylsulfonamide endothelin receptor antagonists. [] [https://www.semanticscholar.org/paper/af2a2f46fbd4bb442eb62598123f4764cf78f0c7]
Compound Description: N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide, known as BMS-207940, is a highly potent and orally active ETA selective antagonist. [] It exhibits a 150-fold increase in potency and a greater than 6-fold improvement in selectivity compared to BMS-193884. [] In rats, intravenous administration of BMS-207940 effectively blocks big ET pressor responses, demonstrating a 30-fold greater potency than BMS-193884. [] Oral dosing of BMS-207940 in rats resulted in a longer duration of action compared to BMS-193884. []
Relevance: BMS-207940 represents a further structural evolution within the biphenylsulfonamide endothelin antagonist class, sharing the core 3,4-dimethyl-5-isoxazolyl sulfonamide structure and the biphenyl system with N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-phenylcyclopropanecarboxamide. A key distinction is the presence of a N,3,3-trimethylbutanamide substituent at the 2'-position of the biphenyl ring in BMS-207940, as opposed to the 2-phenylcyclopropanecarboxamide group in the target compound. [] This highlights the continued exploration of modifications at the 2'-position for enhancing the potency and selectivity of these endothelin receptor antagonists. [] [https://www.semanticscholar.org/paper/af2a2f46fbd4bb442eb62598123f4764cf78f0c7]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.